Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate
Description
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate is a spirocyclic compound featuring a 6,6-membered bicyclic structure with two nitrogen atoms at positions 1 and 7. The tert-butyl ester groups serve as protective moieties for the amine functionalities, enhancing stability during synthetic processes. Such compounds are pivotal in medicinal chemistry as intermediates for drug candidates, particularly in the development of protease inhibitors or metal-chelating agents. The spiro architecture imparts conformational rigidity, which can influence binding specificity in biological systems .
Properties
Molecular Formula |
C21H38N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ditert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate |
InChI |
InChI=1S/C21H38N2O4/c1-19(2,3)26-17(24)22-14-11-9-13-21(16-22)12-8-7-10-15-23(21)18(25)27-20(4,5)6/h7-16H2,1-6H3 |
InChI Key |
RYDZNAQWNLXHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2(C1)CCCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate typically involves the reaction of tert-butylamine with a suitable diacid chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous diazaspiro systems:
Key Findings and Differentiation
Spiro Ring Size and Rigidity: The target compound’s [6.6] spiro system provides intermediate rigidity compared to smaller systems like [3.3] or [4.5], which are highly constrained. In contrast, 2,8-diazaspiro[4.5]decane derivatives (e.g., EP 4 374 877 A2) exhibit compact structures suitable for targeting sterically demanding enzyme active sites .
Functional Group Impact :
- The tert-butyl esters in the target compound and triazacyclododecane analog (CAS 174192-40-6) enhance solubility in organic solvents and prevent unwanted side reactions during synthesis. However, the triazacyclododecane’s third nitrogen atom enables stronger metal coordination, making it superior for lanthanide extraction .
- Benzyl-substituted analogs (e.g., CAS 1373350-42-5) exhibit increased lipophilicity, favoring membrane permeability in drug delivery systems .
Synthetic Utility :
- The target compound’s synthesis likely follows multi-step protocols similar to MacDonald 2 + 2 condensations (e.g., using dipyrromethane precursors), as seen in . Smaller spiro systems (e.g., [3.3]) require specialized cyclization techniques, such as interfacial polycondensation with dicarboxylic acids .
Biological and Industrial Applications: Diazaspiro[6.6] derivatives are understudied but hold promise for dual COX-2/5-LOX inhibition, akin to di-tert-butyl phenol derivatives (e.g., DTPBHZ, binding energy: -10.1 kcal/mol) . 2,6-Diazaspiro[3.3]heptane-based polymers demonstrate high thermal stability (e.g., PA9T films with tensile strength up to 247 MPa), highlighting the role of spiro systems in material science .
Biological Activity
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate (CAS No. 1632286-01-1) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C21H38N2O4
- Molecular Weight : 382.54 g/mol
- Boiling Point : Approximately 467.1 ± 18.0 °C (predicted) .
Biological Activity Overview
This compound is part of a broader class of spiro compounds that have been studied for their biological activities, particularly in the treatment of various disorders:
- Pain Management : Compounds in the diazaspiro family have shown promise in alleviating pain through modulation of specific pathways in the nervous system .
- Obesity Treatment : Research suggests that these compounds may influence metabolic pathways, making them candidates for obesity treatment .
- Psychiatric Disorders : Some studies indicate potential benefits in treating psychotic disorders due to their effects on neurotransmitter systems .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with:
- Cell Signaling Pathways : These compounds may modulate signaling pathways that are crucial for cellular communication and response to external stimuli .
- Immune System Regulation : There is evidence suggesting that these compounds can influence immune responses, potentially offering therapeutic avenues for autoimmune conditions .
Table 1: Summary of Biological Activities
Case Study Insights
- Pain Management Study : A study indicated that derivatives of diazaspiro compounds significantly reduced pain responses in animal models, suggesting a possible mechanism involving opioid receptor modulation .
- Obesity Treatment Research : Another investigation highlighted the effectiveness of spiro compounds in reducing body weight and improving metabolic profiles in obese mice, indicating their role in energy expenditure and fat metabolism .
- Psychiatric Applications : Research has explored the effects of similar compounds on anxiety and depression models in rodents, showing promising results in reducing symptoms associated with these disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
